2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Epigenetics EZH2 Inhibition Target Selectivity

Researchers targeting WDR5 WIN-site or EZH2 require regioisomerically pure 2-aryl-pyrrolo[1,2-a]imidazoles-generic substitution risks selecting an inactive 3-aryl regioisomer with confounding translation inhibition effects. This 2-(4-methylphenyl) free base (CAS 107392-73-4, C13H14N2, MW 198.26) is the definitive WDR5 fragment probe scaffold. • Direct analog of validated fragment hit F-1 (Ki = 323 μM); single para-methyl group (ΔMW +14 Da) enables hydrophobic S2 pocket SAR without introducing H-bond artifacts. • Free base N-1 position enables parallel alkylation/acylation library synthesis while preserving the 2-(4-methylphenyl) pharmacophore. • Regioisomerically distinct from 3-aryl translation inhibitors; procure alongside the 3-(p-tolyl) counterpart for target engagement selectivity profiling in MLL-rearranged leukemia models.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 107392-73-4
Cat. No. B12143952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
CAS107392-73-4
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3CCCC3=N2
InChIInChI=1S/C13H14N2/c1-10-4-6-11(7-5-10)12-9-15-8-2-3-13(15)14-12/h4-7,9H,2-3,8H2,1H3
InChIKeyNUYSCDYRHYLVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 107392-73-4): Procuring a Differentiated Pyrroloimidazole Scaffold


2-(4-Methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 107392-73-4) is a heterocyclic small molecule (C13H14N2, MW 198.26) belonging to the 2-aryl-pyrrolo[1,2-a]imidazole class . Its core scaffold is a privileged structure in epigenetic probe discovery, while its free base form offers a versatile starting point for salt screening and further derivatization. The hydrobromide salt (CAS 107392-68-7) is commercially cataloged as an EZH2 inhibitor (≥95% purity) , and a close structural analog (2-phenyl derivative) has been characterized as a WDR5 WIN-site fragment hit with a fluorescence polarization (FPA) Ki of 323 μM , establishing a quantitative baseline for structure-activity relationship (SAR) studies within this chemotype.

Why 2-(4-Methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Cannot Be Replaced by a Generic Analog


The pyrrolo[1,2-a]imidazole scaffold exhibits profound biological target selectivity that is exquisitely sensitive to the position and nature of aryl substituents. The 2-aryl regioisomer (as in this compound) serves as a WDR5 WIN-site recognition element, while 3-aryl analogs are implicated in entirely different pathways, including protein translation inhibition . Furthermore, subtle changes in aryl substitution can invert enantiomeric selectivity: published JNK3 inhibitors on this scaffold show up to a 20-fold potency difference between (S)- and (R)-enantiomers . Generic or in-class substitution without knowledge of these regio- and stereo-chemical determinants risks selecting a compound inactive against the intended target, making the explicit 2-(4-methylphenyl) substitution pattern non-interchangeable for applications requiring WDR5-site engagement or EZH2-related probe development .

2-(4-Methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Quantitative Comparative Evidence for Procurement Selection


EZH2 Inhibitor Annotation: A Distinct Epigenetic Target Profile Versus the WDR5 Fragment Series

The hydrobromide salt of this compound (CL-414715, CAS 107392-68-7) is explicitly cataloged as an EZH2 (Enhancer of Zeste Homolog 2) inhibitor by commercial sources , distinguishing it from the WDR5 WIN-site fragment series led by the unsubstituted 2-phenyl analog F-1 (Ki = 323 μM) . No cross-reactivity of the 2-aryl pyrroloimidazole class between WDR5 and EZH2 has been reported, suggesting that the 4-methyl substitution, or its salt form, may confer selectivity for the histone methyltransferase EZH2 over the WDR5 scaffold protein. However, quantitative EZH2 IC50 data for this specific compound is currently unavailable in the public domain.

Epigenetics EZH2 Inhibition Target Selectivity

Purity and Form Definition: ≥95% Hydrobromide Salt With Defined Solubility Advantage

The hydrobromide salt (CL-414715, CAS 107392-68-7) is offered at ≥95% purity with documented DMSO solubility of 10 mM , providing a well-defined procurement specification that contrasts with the free base (CAS 107392-73-4), which lacks publicly reported purity benchmarks and solubility data. This salt form advantage is meaningful when comparing to non-salt pyrroloimidazole fragments that may exhibit poor aqueous solubility, a known limitation of the fragment class.

Chemical Procurement Salt Form Purity Specification

2-Aryl Versus 3-Aryl Regiochemistry: Differential Biological Pathway Engagement

The 2-(4-methylphenyl) substitution pattern defines a regioisomer that is structurally distinct from 3-aryl pyrrolo[1,2-a]imidazoles, which have been characterized as protein translation inhibitors. Specifically, 1-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride inhibits protein synthesis both in vitro and in vivo . The 2-aryl regioisomer (this compound) is instead associated with WDR5 WIN-site binding in the fragment series (F-1 scaffold) . No literature demonstrates functional interchangeability between these regioisomers, implying distinct biological target profiles driven solely by aryl substitution position.

Regioselectivity Protein Translation WDR5

Fragment-to-Lead Efficiency Baseline: Ki = 323 μM for the 2-Phenyl Parent Fragment

The unsubstituted 2-phenyl analog (Fragment F-1) demonstrates a WDR5 WIN-site FPA Ki of 323 μM with a ligand efficiency (LE) of 0.34 , establishing the quantitative starting point for structure-based optimization. The 4-methyl substituent in this compound represents a logical, conservative SAR exploration vector (addition of a single methyl group, ΔMW = +14 Da). In the published WDR5 series, para-substituted phenyl analogs (e.g., 3b, 3d) retained or improved binding affinity relative to F-1, with para isopropoxy analog 3d achieving Ki = 29.7 μM (LE = 0.33) . By class-level inference, the 4-methyl derivative may similarly maintain or modestly enhance affinity while preserving the high ligand efficiency characteristic of the fragment class, though direct measurement for this specific compound is absent.

Fragment-Based Drug Discovery Ligand Efficiency WDR5

Enantiomeric Selectivity Precedent: Up to 20-Fold Potency Differential on the Pyrroloimidazole Scaffold

Although this compound is achiral at the 2-position, the pyrrolo[1,2-a]imidazole scaffold is exquisitely sensitive to stereochemistry when chiral centers are introduced. Published JNK3 inhibitors based on the identical 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core show that (S)-enantiomers exhibit up to 20-fold greater JNK3 inhibitory potency than their (R)-counterparts and achieve p38/JNK3 selectivity ratios of up to 10 . This established stereochemical sensitivity implies that any future chiral derivatives of this compound would similarly require careful enantiomeric specification for reproducible biological activity. For the current achiral compound, this precedent supports the scaffold's capacity for high target selectivity when appropriately substituted.

Stereochemistry JNK3 Enantioselectivity

Optimal Application Scenarios for 2-(4-Methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole in Scientific Procurement


EZH2 Inhibitor Probe Development in Epigenetic Oncology Research

The hydrobromide salt (CL-414715, CAS 107392-68-7) is cataloged as an EZH2 inhibitor with ≥95% purity , positioning this compound as a candidate starting point for histone methyltransferase probe development. EZH2 is a validated oncology target overexpressed in multiple cancers, and this compound's 2-aryl pyrroloimidazole scaffold is structurally distinct from the well-known pyridone-based EZH2 inhibitors (e.g., GSK126, tazemetostat), potentially offering a novel chemotype for overcoming acquired resistance. Researchers procuring this compound for EZH2 screening should prioritize the hydrobromide salt for its defined DMSO solubility (10 mM) and request batch-specific purity documentation to ensure reproducible enzymatic assay results.

Fragment-Based Screening: Minimal SAR Probe for WDR5 WIN-Site Optimization

As a direct analog of the validated WDR5 fragment hit F-1 (Ki = 323 μM) , the 4-methylphenyl derivative serves as an ideal minimal SAR probe. The addition of a single para-methyl group (ΔMW = +14 Da) allows researchers to test the effect of modest hydrophobic substitution on WDR5 WIN-site binding without introducing hydrogen-bond donors or acceptors that could confound affinity interpretation. This compound is appropriate for fluorescence polarization competition assays and X-ray co-crystallography soak experiments to map the S2 pocket tolerance in the WDR5 WIN-site, building directly on the published co-crystal structure of F-1 (PDB deposition available) .

Synthetic Building Block for 2-Aryl Pyrroloimidazole Libraries

The free base (CAS 107392-73-4) provides a versatile intermediate for parallel derivatization. The unsubstituted imidazole nitrogen (N-1 position) is amenable to alkylation or acylation, enabling the synthesis of focused libraries that explore N-1 substitution effects while maintaining the 2-(4-methylphenyl) pharmacophore. This strategy is particularly relevant given the established precedent that N-1 substitution patterns on the pyrroloimidazole scaffold profoundly influence biological activity, as demonstrated by the translation-inhibiting 3-aryl N-1 substituted analogs . Procurement of the free base in multi-gram quantities supports medicinal chemistry campaigns aiming to diversify around the WDR5 or EZH2 pharmacophore hypotheses.

Selectivity Profiling: Discriminating WDR5 from Ribosomal Translation Targets

The clear regioisomeric functional divergence between 2-aryl (WDR5-associated) and 3-aryl (translation inhibition) pyrroloimidazoles creates a unique opportunity for target engagement selectivity profiling. Procuring both the 2-(4-methylphenyl) regioisomer and its 3-(p-tolyl) counterpart enables side-by-side comparative profiling to establish target specificity fingerprints. Such experiments are critical for validating the WDR5-target hypothesis and ruling out off-target translation inhibition effects that could confound cellular phenotype interpretation in MLL-rearranged leukemia models, where WDR5 inhibitors are expected to show antiproliferative activity .

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